tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
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Overview
Description
Tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex chemical compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple phosphate groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the sequential addition of phosphate groups under controlled conditions. Common reagents used in these reactions include phosphorylating agents such as phosphorus oxychloride and protective groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound, and advanced purification techniques such as chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphate derivatives.
Reduction: Reduction reactions can modify the purine base or the phosphate groups.
Substitution: Substitution reactions often involve the replacement of the amino or chloro groups on the purine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified purine bases, which can have different biochemical properties and applications.
Scientific Research Applications
Tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in phosphorylation reactions and as a standard in analytical chemistry.
Biology: Plays a role in studying nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of nucleotide-based products and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The compound can inhibit or activate these enzymes, leading to changes in cellular processes. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial for energy transfer and signal transduction in cells.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure but with different functional groups.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Cytidine triphosphate (CTP): Used in the synthesis of RNA and phospholipids.
Uniqueness
Tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is unique due to its specific purine base and the presence of multiple phosphate groups, which confer distinct biochemical properties and potential therapeutic applications.
Properties
Molecular Formula |
C10H11ClN5Na4O13P3 |
---|---|
Molecular Weight |
629.55 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15ClN5O13P3.4Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI Key |
JGKMWMQAWOVZHJ-ZVQJTLEUSA-J |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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